molecular formula C9H14ClN3O B11762277 (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride

(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride

Cat. No.: B11762277
M. Wt: 215.68 g/mol
InChI Key: SSOXNHMQXXYQKV-MWMYENNMSA-N
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Description

(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride is a chemical compound that features a pyridine ring and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride typically involves the condensation of 4-amino-1-(pyridin-2-yl)butan-1-one with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amines or hydroxylamines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Oximes, nitroso compounds

    Reduction: Amines, hydroxylamines

    Substitution: Alkylated, acylated, and sulfonated derivatives

Scientific Research Applications

(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine
  • (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine sulfate
  • (E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine nitrate

Uniqueness

(E)-N-[4-amino-1-(pyridin-2-yl)butylidene]hydroxylamine hydrochloride is unique due to its specific combination of functional groups and its hydrochloride salt form, which can influence its solubility, stability, and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C9H14ClN3O

Molecular Weight

215.68 g/mol

IUPAC Name

(NZ)-N-(4-amino-1-pyridin-2-ylbutylidene)hydroxylamine;hydrochloride

InChI

InChI=1S/C9H13N3O.ClH/c10-6-3-5-9(12-13)8-4-1-2-7-11-8;/h1-2,4,7,13H,3,5-6,10H2;1H/b12-9-;

InChI Key

SSOXNHMQXXYQKV-MWMYENNMSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C(=N\O)/CCCN.Cl

Canonical SMILES

C1=CC=NC(=C1)C(=NO)CCCN.Cl

Origin of Product

United States

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